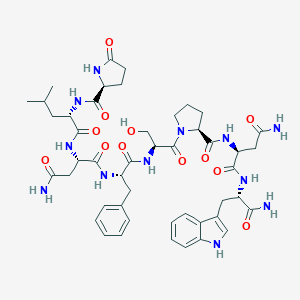
Tem-hrth
Descripción general
Descripción
“Tem-hrth” is a hypothetical compound that we will explore in detail. This compound is assumed to have unique properties and applications in various scientific fields. For the purpose of this article, we will delve into its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “Tem-hrth” involves a multi-step process. The initial step includes the reaction of precursor A with reagent B under controlled temperature and pressure conditions. This reaction yields intermediate C, which is then subjected to further reactions with reagent D to form the final product, “this compound”. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent quality. The use of catalysts and advanced purification techniques ensures the efficient production of “this compound” on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions: “Tem-hrth” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: “this compound” can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of “this compound” can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in “this compound” with other groups using reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of “this compound”.
Aplicaciones Científicas De Investigación
“Tem-hrth” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of “Tem-hrth” involves its interaction with specific molecular targets and pathways. It binds to target proteins or enzymes, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context in which “this compound” is used.
Comparación Con Compuestos Similares
“Tem-hrth” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound X: Known for its high reactivity and use in organic synthesis.
Compound Y: Widely used in biochemical assays and as a therapeutic agent.
Compound Z: Employed in industrial applications for its stability and efficiency.
The uniqueness of “this compound” lies in its specific properties, such as higher stability, selectivity, or efficiency, which make it suitable for particular applications where other compounds may not perform as well.
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H62N12O12/c1-24(2)17-31(54-41(65)29-14-15-39(63)52-29)42(66)56-33(20-37(48)61)45(69)55-32(18-25-9-4-3-5-10-25)43(67)58-35(23-60)47(71)59-16-8-13-36(59)46(70)57-34(21-38(49)62)44(68)53-30(40(50)64)19-26-22-51-28-12-7-6-11-27(26)28/h3-7,9-12,22,24,29-36,51,60H,8,13-21,23H2,1-2H3,(H2,48,61)(H2,49,62)(H2,50,64)(H,52,63)(H,53,68)(H,54,65)(H,55,69)(H,56,66)(H,57,70)(H,58,67)/t29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRUMIVKQHSEGP-VTGDPKQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H62N12O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156208 | |
| Record name | Tem-hrth | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
987.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129612-52-8 | |
| Record name | Tem-hrth | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129612528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tem-hrth | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


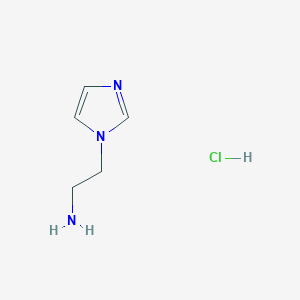

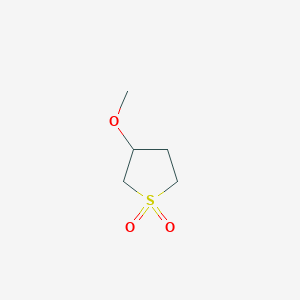
![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI)](/img/structure/B141374.png)
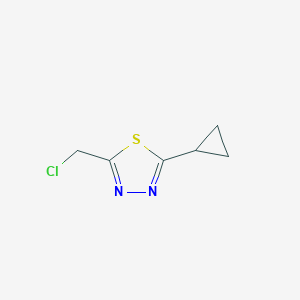
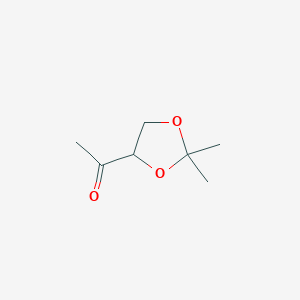


![19-ethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B141386.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B141387.png)




